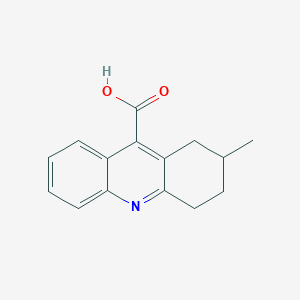

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

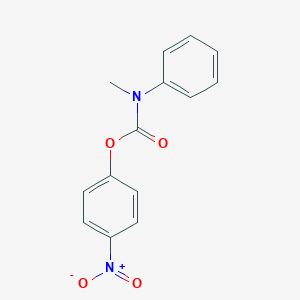

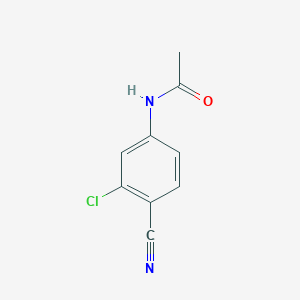

“2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is a chemical compound with the CAS Number: 247571-77-3 . Its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid . The compound has a molecular weight of 241.29 .

Molecular Structure Analysis

The InChI code for “2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid” is 1S/C15H15NO2/c1-9-6-7-13-11 (8-9)14 (15 (17)18)10-4-2-3-5-12 (10)16-13/h2-5,9H,6-8H2,1H3, (H,17,18) .Physical And Chemical Properties Analysis

The compound is a solid at room temperature .Applications De Recherche Scientifique

Corrosion Inhibition

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid: has been identified as a potential corrosion inhibitor. Its acridine derivatives have shown promise in protecting metallic components against corrosion, which is a significant issue affecting safety and economy . The compound’s ability to form a protective layer on metals can be harnessed in industries where metal longevity is critical.

Anticancer Activity

Acridine derivatives, including 2-Methyltetrahydroacridine , have been explored for their anticancer properties. They function by intercalating into DNA, disrupting the replication process vital for cancer cell proliferation. This mechanism can be leveraged to develop new anticancer drugs .

Alzheimer’s Disease Treatment

The first acridine-based medication approved for Alzheimer’s disease was tacrine, which is structurally similar to 2-Methyltetrahydroacridine . These compounds enhance cholinergic neurotransmitter production, offering a therapeutic approach for neurodegenerative diseases .

Antimicrobial Properties

Acridine derivatives are known for their antimicrobial efficacy. They have been used as disinfectants and antibacterials, owing to their ability to interact with microbial DNA. This application is crucial in developing new antibiotics and antiseptics .

Material Sciences

In material sciences, 2-Methyltetrahydroacridine derivatives can be utilized in the synthesis of novel materials with specific electronic or photophysical properties. Their planar structure and electronic configuration make them suitable for applications in organic electronics .

Photophysics and Organoelectronics

The unique structural features of acridine derivatives make them valuable in photophysics and organoelectronics. They can be used to create luminous materials and devices that require specific light-emitting properties .

Biological Sciences

In biological sciences, the intercalating nature of acridine compounds allows them to be used as tools to study DNA processes. They can also be tagged with fluorescent markers for imaging and diagnostic purposes .

Synthetic Methods Development

The synthesis of acridine and its derivatives, including 2-Methyltetrahydroacridine , is a field of interest in chemistry. Developing new synthetic routes can lead to the discovery of compounds with enhanced properties for various applications .

Mécanisme D'action

Target of Action

It is structurally similar to tacrine, a known acetylcholinesterase inhibitor . Therefore, it may also target acetylcholinesterase, a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain.

Pharmacokinetics

The compound’s bioavailability would be influenced by these factors .

Result of Action

If it acts similarly to tacrine, it could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in conditions like alzheimer’s disease where acetylcholine levels are typically reduced .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCKKMVBVAVEIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378150 |

Source

|

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

CAS RN |

247571-77-3 |

Source

|

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)

![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)

![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)